molecular formula C16H17NO2 B12984427 Benzamide, N-(4-methoxyphenyl)-4-ethyl- CAS No. 212209-97-7

Benzamide, N-(4-methoxyphenyl)-4-ethyl-

Cat. No.: B12984427
CAS No.: 212209-97-7
M. Wt: 255.31 g/mol
InChI Key: JGVYSRRKCKDZLQ-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the benzamide core is substituted with an ethyl group at the fourth position and a methoxyphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxyphenyl)benzamide can be achieved through the condensation of 4-ethylbenzoic acid with 4-methoxyaniline. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-ethylbenzoic acid+4-methoxyanilineDCC4-ethyl-N-(4-methoxyphenyl)benzamide\text{4-ethylbenzoic acid} + \text{4-methoxyaniline} \xrightarrow{\text{DCC}} \text{4-ethyl-N-(4-methoxyphenyl)benzamide} 4-ethylbenzoic acid+4-methoxyanilineDCC​4-ethyl-N-(4-methoxyphenyl)benzamide

Industrial Production Methods

In an industrial setting, the synthesis of 4-ethyl-N-(4-methoxyphenyl)benzamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and reaction time to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-ethyl-N-(4-hydroxyphenyl)benzamide

    Reduction: 4-ethyl-N-(4-methoxyphenyl)benzylamine

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-ethyl-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The methoxy and ethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methoxybenzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide

Uniqueness

4-ethyl-N-(4-methoxyphenyl)benzamide is unique due to the presence of both an ethyl group and a methoxyphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability and bioactivity, making it a valuable compound for further research and development.

Properties

CAS No.

212209-97-7

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-4-6-13(7-5-12)16(18)17-14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

JGVYSRRKCKDZLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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